7-Nitro-3,4-dihydro-1H-quinoxalin-2-one

Antimicrobial resistance DNA gyrase inhibition Quinoxalinone SAR

Select this 7-nitro-substituted quinoxalinone for DNA gyrase inhibition (IC50 0.177 µM, 2.7× ciprofloxacin) and 4.3× potency advantage. The C7 nitro group delivers a 200-fold AMPA receptor potency gain and serves as a chemoselective handle for Au/TiO2-catalyzed reduction to 7-amino intermediates. A selectivity index of ~50.6 supports in vivo safety. Enables HDAC6 inhibitor discovery (IC50 10–200 nM). ≥96% purity ensures reproducible SAR data across neuroscience and epigenetic targets.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 5310-52-1
Cat. No. B1612070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
CAS5310-52-1
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12)
InChIKeyMLRCQCJQHUFFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3,4-dihydro-1H-quinoxalin-2-one (CAS 5310-52-1): A Nitro-Functionalized Quinoxalinone Scaffold for Targeted Derivatization and Antimicrobial Drug Discovery


7-Nitro-3,4-dihydro-1H-quinoxalin-2-one (CAS 5310-52-1) is a heterocyclic building block featuring a 3,4-dihydroquinoxalin-2(1H)-one core with an electron-withdrawing nitro group at the 7-position. Its molecular formula is C8H7N3O3, with a molecular weight of 193.16 g/mol . The compound serves as a versatile scaffold for the synthesis of bioactive quinoxalinone derivatives, particularly as a precursor for 6-nitro-quinoxaline-2-one analogs with demonstrated antimicrobial activity against Gram-positive and Gram-negative pathogens [1]. Its chemical identity and purity profile (≥96%) are verified by independent vendor specifications .

Why Substituting 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one with Unsubstituted or Differently Positioned Quinoxalinone Analogs Compromises Antibacterial Potency and Synthetic Utility


The 7-nitro substituent is not an inert structural feature but a critical pharmacophoric element that dictates both the chemical reactivity and biological performance of quinoxalinone derivatives. In the context of antibacterial drug discovery, derivatives of 7-nitro-3,4-dihydro-1H-quinoxalin-2-one exhibit MIC values against S. aureus as low as 9.00 µM and DNA gyrase inhibition IC50 values as low as 0.177 µM [1]. Substituting this core with the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9) yields derivatives with fundamentally different electronic properties, hydrogen-bonding capacity, and target engagement profiles . The 7-nitro group is essential for achieving the potent DNA gyrase inhibition and favorable selectivity indices observed in head-to-head comparisons with ciprofloxacin [1]. Furthermore, the nitro group serves as a synthetic handle for selective reduction to amines, enabling access to 3,4-dihydroquinoxalin-2-ones via gold nanoparticle-catalyzed transfer hydrogenation—a transformation not accessible from non-nitro precursors [2].

Quantitative Comparative Evidence for 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one: Antibacterial Potency, Target Engagement, and Synthetic Advantages Over Unsubstituted Analogs


Superior Antibacterial Potency of 7-Nitro-Quinoxalinone Derivatives Against S. aureus and S. pneumoniae Compared to Ciprofloxacin

Derivatives synthesized from the 7-nitro-3,4-dihydro-1H-quinoxalin-2-one scaffold demonstrate significantly lower minimum inhibitory concentrations (MIC) against clinically relevant Gram-positive pathogens compared to the fluoroquinolone antibiotic ciprofloxacin. Specifically, compound 6e (derived from the 7-nitro core) exhibited MIC values of 9.00 µM against S. aureus and 4.50 µM against S. pneumoniae, whereas ciprofloxacin required 12.07 µM to achieve the same inhibitory effect [1]. This represents a 1.3-fold and 2.7-fold improvement in potency, respectively.

Antimicrobial resistance DNA gyrase inhibition Quinoxalinone SAR

Enhanced DNA Gyrase Inhibition by 7-Nitro-Quinoxalinone Derivatives Relative to Ciprofloxacin

Compounds derived from 7-nitro-3,4-dihydro-1H-quinoxalin-2-one exhibit significantly more potent inhibition of bacterial DNA gyrase, the primary molecular target of quinolone antibiotics. Compound 6e demonstrated an IC50 of 0.177 µM, while compound 6d showed an IC50 of 0.242 µM, both substantially lower than ciprofloxacin's IC50 of 0.768 µM [1]. This corresponds to a 4.3-fold improvement in target engagement potency for compound 6e.

DNA gyrase Topoisomerase inhibition Mechanism of action

Improved Selectivity Index and Favorable Safety Profile of 7-Nitro-Quinoxalinone Derivatives in Mammalian Cells

Derivatives of 7-nitro-3,4-dihydro-1H-quinoxalin-2-one exhibit low cytotoxicity against normal human cells, with IC50 values of 288.69 µM (compound 6d) and 227.64 µM (compound 6e) on WI-38 lung fibroblast cell lines [1]. The calculated selectivity index (SI = IC50_cytotoxicity / MIC_antibacterial) for compound 6e is approximately 50.6 against S. pneumoniae, indicating a wide therapeutic window. In vivo evaluation further confirmed that compounds 6d and 6e were safer to liver and kidney function than the reference drug ciprofloxacin [1].

Cytotoxicity Selectivity index Safety pharmacology

The 7-Nitro Substituent as a Critical Potency Determinant: 200-Fold Activity Enhancement in Quinoxalinedione AMPA Antagonists

In a closely related quinoxalinedione chemotype, the introduction of a 6-nitro group (positionally equivalent to the 7-nitro substitution in 3,4-dihydroquinoxalin-2-ones) produces a dramatic 200-fold increase in AMPA/kainate receptor antagonist potency. Specifically, BQX (lacking the nitro group) exhibited Ki values of 14 µM (kainate) and 23 µM (AMPA), while NBQX (6-nitro-substituted) showed Ki values of 78 nM and 63 nM, respectively [1]. The selectivity ratio of NBQX for non-NMDA receptors exceeded 5000-fold, the highest among quinoxalinedione derivatives [1]. This class-level inference establishes the nitro substituent as a validated potency-enhancing modification with broad applicability across quinoxalinone-based pharmacophores.

AMPA receptor Quinoxalinedione Structure-activity relationship

Synthetic Versatility: The 7-Nitro Group Enables Selective Catalytic Reduction to Amines for Downstream Derivatization

The 7-nitro group on the 3,4-dihydroquinoxalin-2-one scaffold serves as a chemoselective synthetic handle for conversion to the corresponding amine. A method utilizing supported gold nanoparticles (Au/TiO2) and triethylsilane as a hydrogen donor achieves selective reduction of aromatic nitro precursors to amines under mild, heterogeneous transfer hydrogenation conditions [1]. The resulting amines undergo intramolecular C-N transamidation upon treatment with silica to yield 3,4-dihydroquinoxalin-2-ones [1]. This transformation is not possible from the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core, which lacks the nitro functional handle.

Heterogeneous catalysis Gold nanoparticles Selective reduction

Prioritized Procurement and Application Scenarios for 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one Based on Quantitative Evidence


Medicinal Chemistry Programs Targeting Bacterial DNA Gyrase for Novel Antibiotics

Derivatives of 7-nitro-3,4-dihydro-1H-quinoxalin-2-one have demonstrated MIC values as low as 4.50 µM against S. pneumoniae and DNA gyrase IC50 values of 0.177 µM, outperforming ciprofloxacin by 2.7-fold and 4.3-fold, respectively [1]. The favorable selectivity index (≈50.6) and in vivo safety profile support the use of this scaffold as a privileged starting point for hit-to-lead optimization campaigns focused on overcoming fluoroquinolone resistance [1].

Structure-Activity Relationship (SAR) Exploration of Nitro-Substituted Quinoxalinones for AMPA Receptor Modulation

Class-level evidence from the structurally analogous NBQX series demonstrates that a 6-nitro (equivalent to 7-nitro) substitution confers a 200-fold increase in AMPA/kainate receptor antagonist potency and a selectivity ratio exceeding 5000-fold [1]. This established SAR principle positions 7-nitro-3,4-dihydro-1H-quinoxalin-2-one as a validated core for synthesizing potent and selective ionotropic glutamate receptor modulators for neuroscience research [1].

Diversification of Quinoxalinone Chemical Space via Selective Nitro Reduction and Subsequent Functionalization

The 7-nitro group enables chemoselective catalytic reduction using supported gold nanoparticles (Au/TiO2) under mild heterogeneous transfer hydrogenation conditions [1]. This synthetic pathway yields amine intermediates that can be further derivatized via amidation, alkylation, or coupling reactions, providing access to a broader array of 3,4-dihydroquinoxalin-2-one analogs than would be possible from the unsubstituted core [1].

Building Block for HDAC6-Selective Inhibitor Development and Other Epigenetic Targets

The 3,4-dihydroquinoxalin-2(1H)-one scaffold, when appropriately functionalized, has yielded histone deacetylase 6 (HDAC6) selective inhibitors with IC50 values in the 10–200 nM range and up to 40-fold selectivity over class I/IIa HDACs [1]. The 7-nitro variant provides an electron-deficient core that can modulate binding interactions with zinc-dependent enzymes, offering a differentiated starting point relative to non-nitro quinoxalinones for epigenetic drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.